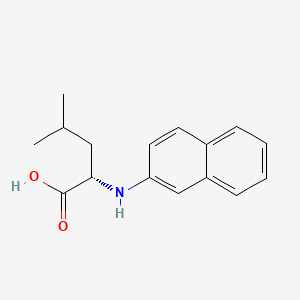

N-(2-naphthyl)leucine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-naphthyl)leucine is a compound that belongs to the class of N-aryl-α-amino acids It is characterized by the presence of a naphthalene ring attached to the amino acid leucine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-naphthyl)leucine typically involves the reaction of leucine with 2-naphthylamine. One common method is the condensation reaction where the carboxyl group of leucine reacts with the amino group of 2-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

N-(2-naphthyl)leucine can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated naphthalene derivatives.

科学的研究の応用

N-(2-naphthyl)leucine has several scientific research applications:

Chemistry: Used as a chiral selector in chromatographic techniques for enantioseparation of racemic mixtures.

Biology: Serves as a substrate in enzymatic assays to study aminopeptidase activity.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action of N-(2-naphthyl)leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in the active sites of enzymes, while the leucine moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.

類似化合物との比較

Similar Compounds

- N-(2-naphthyl)valine

- N-(2-naphthyl)alanine

- N-(2-naphthyl)glycine

Uniqueness

N-(2-naphthyl)leucine is unique due to its specific combination of the naphthalene ring and the leucine amino acid. This combination provides distinct steric and electronic properties that can influence its reactivity and interactions with biological targets. Compared to other similar compounds, this compound may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry.

生物活性

N-(2-naphthyl)leucine, a derivative of the amino acid leucine, has garnered attention for its potential biological activities, particularly in the context of protein synthesis and metabolic regulation. This compound is part of a broader class of naphthyl-substituted amino acids that exhibit interesting biochemical properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various physiological processes, and relevant research findings.

This compound functions primarily through its influence on the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a critical role in regulating protein synthesis, cell growth, and metabolism. Leucine itself is known to activate mTORC1, which subsequently phosphorylates key proteins involved in translation initiation and ribosome biogenesis .

Key Mechanisms Include:

- Activation of mTORC1: this compound may enhance mTORC1 signaling by mimicking leucine's role as an essential amino acid that promotes anabolic processes.

- Influence on Amino Acid Transport: The compound may affect the transport mechanisms of other amino acids, influencing overall cellular metabolism .

- Regulation of Gene Expression: By activating mTORC1, this compound can lead to upregulation of genes involved in protein synthesis and cellular growth .

Biological Effects

The biological effects of this compound are varied and significant:

- Protein Synthesis: Studies indicate that this compound can stimulate protein synthesis in skeletal muscle and other tissues by activating the mTOR pathway .

- Metabolic Regulation: The compound has been linked to improved metabolic functions, including enhanced fatty acid oxidation and energy homeostasis through AMPK activation .

- Potential Therapeutic Applications: Given its role in modulating metabolic pathways, this compound may have therapeutic potential in conditions such as obesity and diabetes mellitus .

Research Findings

Recent studies have explored the specific effects of this compound on various biological systems:

-

In Vivo Studies: Research involving animal models has demonstrated that supplementation with this compound leads to increased phosphorylation of mTOR and its downstream targets, resulting in enhanced protein synthesis in skeletal muscle tissues .

Study Model Dosage Key Findings Zanchi et al. (2012) Sprague-Dawley rats 2.25 g/kg body weight/day for 10 days Increased mTOR phosphorylation; enhanced protein synthesis Jewell et al. (2015) C2C12 myotubes Not specified Upregulation of protein synthesis genes - Cellular Mechanisms: In vitro studies have shown that this compound enhances the activity of aminopeptidases and influences cellular uptake mechanisms for other amino acids . This suggests a multifaceted role in cellular metabolism.

- Neurobiological Effects: Investigations into the central nervous system have revealed that leucine derivatives can modulate food intake and energy balance through hypothalamic pathways, although specific data on this compound remains limited .

Case Studies

Case Study 1: Leucine Supplementation in Obesity Models

A study investigated the effects of leucine supplementation (including derivatives like this compound) on obese mice. The results indicated a reduction in body fat percentage and improved glucose tolerance, suggesting potential applications for weight management therapies.

Case Study 2: Muscle Protein Synthesis Enhancement

In a controlled trial involving elderly participants, supplementation with leucine-rich diets (including this compound derivatives) resulted in significant improvements in muscle mass and strength, underscoring its role in age-related muscle degeneration.

特性

IUPAC Name |

(2S)-4-methyl-2-(naphthalen-2-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11(2)9-15(16(18)19)17-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15,17H,9H2,1-2H3,(H,18,19)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQFSRJCABMTBA-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。